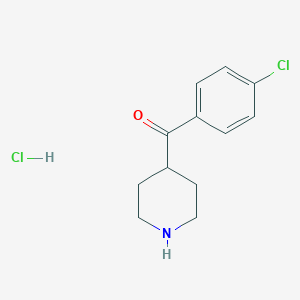

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

Description

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS: 55695-51-7) is a piperidine derivative featuring a 4-chlorophenyl group attached via a ketone linkage and a hydrochloride salt. Its molecular formula is C₁₂H₁₅Cl₂NO (MW: 260.16). Structurally, the piperidine ring adopts a chair conformation, and the ketone group facilitates interactions with biological targets .

Propriétés

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUYKOBTHSPKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380378 | |

| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55695-51-7 | |

| Record name | (4-Chlorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

A widely cited method involves the hydrogenolytic removal of a benzyl protecting group from 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. In this approach, 30 g of the precursor is dissolved in 500 g of water with 12 g of palladium on activated charcoal (Pd/C) under hydrogen gas at 0.1 MPa (750.075 Torr) and 25°C for 24 hours . Post-reaction, the mixture is filtered to remove the catalyst, and the aqueous phase is adjusted to pH 13 using 10% sodium hydroxide. Subsequent extraction with dichloromethane isolates the crude product, which is further purified via toluene reflux and ethyl acetate recrystallization. This method achieves a 90% yield with 99% purity, making it industrially viable for large-scale synthesis .

Critical parameters influencing efficiency include:

-

Catalyst loading : 12 g Pd/C per 30 g substrate ensures complete debenzylation.

-

Temperature : Room temperature (25°C) minimizes side reactions.

-

Purification : Toluene reflux eliminates residual impurities, while ethyl acetate recrystallization enhances crystalline purity .

Mannich Condensation for Piperidine Ring Formation

The Mannich reaction provides a foundational route to construct the piperidine ring. Baliah et al. demonstrated that condensation of 4-chlorobenzaldehyde, ethyl methyl ketone, and ammonium acetate in ethanol yields 2,6-diarylpiperidin-4-ones . For instance, reacting 4-chlorobenzaldehyde (0.04 mol) with ethyl methyl ketone (0.02 mol) and ammonium acetate (0.06 mol) in refluxing ethanol (12 hours) forms the piperidine intermediate. Subsequent reduction of the ketone group using sodium borohydride (NaBH4) in methanol affords the piperidin-4-ol derivative, which is then acylated with 4-chlorobenzoyl chloride .

This method highlights:

-

Solvent choice : Ethanol facilitates high solubility of reactants.

-

Reduction efficiency : NaBH4 selectively reduces the ketone without affecting the aromatic chloride .

Acylation of Piperidine Intermediates

Direct acylation of 4-aminomethylpiperidine with 4-chlorobenzoyl chloride represents a streamlined pathway. Vijayakumar et al. reported reacting 4-aminomethylpiperidine (0.02 mol) with 4-chlorobenzoyl chloride (0.04 mol) in ethyl methyl ketone, using triethylamine (0.04 mol) as a base . The reaction proceeds at room temperature for 2 hours, yielding a white precipitate of triethylammonium chloride. Filtrate evaporation followed by double recrystallization from ethyl methyl ketone produces the target compound in 82% yield .

Optimized conditions :

-

Stoichiometry : A 2:1 molar ratio of acyl chloride to amine ensures complete conversion.

-

Solvent : Ethyl methyl ketone enhances product solubility, facilitating high-purity crystals .

Analytical Characterization and Quality Control

Synthesized batches are validated via spectroscopic and chromatographic techniques:

Industrial-Scale Production Considerations

Hangzhou Longshine Bio-Tech’s protocol emphasizes cost-effective scalability :

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Chemistry

- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical compounds.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it instrumental in studying reaction mechanisms.

-

Biological Research

- Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms due to its interaction with biological targets.

- Receptor Binding Studies : The compound's ability to bind to various receptors makes it valuable in pharmacological studies.

-

Pharmaceutical Development

- Drug Precursor : (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride is utilized as a precursor in developing pharmaceutical agents targeting neurological disorders and other conditions due to its piperidine structure, which is known for its biological activity .

- Case Study Example : Research has shown that derivatives of this compound exhibit anti-tumor and anti-leukemic properties, highlighting its potential in cancer therapy.

- Industrial Applications

Data Table of Applications

Case Study 1: Anti-Cancer Properties

Research conducted on derivatives of this compound demonstrated significant anti-cancer activity against various cell lines. These studies indicated that modifications to the piperidine ring could enhance potency and selectivity towards cancer cells.

Case Study 2: Neuropharmacology

In neuropharmacological studies, this compound has been shown to interact effectively with neurotransmitter receptors, suggesting potential applications in treating neuropsychiatric disorders. Its binding affinity and selectivity were assessed through radiolabeled binding assays.

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the chlorophenyl and piperidinyl groups, which facilitate binding to the active site of the target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine-Substituted Analogs

- (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride Structure: Replaces 4-Cl with 2,4-difluorophenyl. Synthesis: Achieved via Friedel-Crafts acylation (62.4% yield) . Crystallography: Piperidine ring adopts a chair conformation; stabilized by C–Cl···π and π···π interactions .

Heterocyclic Replacements

- Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride Structure: Thiophene replaces chlorophenyl. Molecular Weight: 231.74 . Applications: Potential use in kinase inhibition due to sulfur’s electron-rich nature.

Modifications on the Piperidine Ring

Alkyl-Substituted Piperidines

- (4-Isopropylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride Structure: Incorporates isopropyl on the piperidine. Synthesis: Microwave-assisted reaction (160°C, 20 h) with DIPEA . Bioactivity: Tested as a Mycobacterium tuberculosis inhibitor .

Piperazine Derivatives

- (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride Structure: Piperazine replaces one piperidine ring. Molecular Formula: C₁₁H₂₁N₃O·2HCl . Applications: Enhanced solubility due to basic nitrogen centers.

Functional Group Additions

Carbamate and Oxime Derivatives

- (S)-1-(3-((4-((3-Chloro-4-(4-chlorobenzoyl)phenoxy)methyl)piperidin-1-yl)methyl)phenyl)octyl carbamate ((S)-19) Structure: Carbamate group added to the piperidine. Purity: >95% (HPLC), optical purity: 95% . Bioactivity: Potent menaquinone biosynthesis inhibitor .

- [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime Structure: Oxime and sulfonyl groups introduced. Crystallography: Distorted tetrahedral geometry around sulfur; hydrogen bonding stabilizes the structure .

Activité Biologique

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine moiety linked to a chlorophenyl group through a carbonyl functional group. Its molecular formula is with a molecular weight of 223.7 g/mol. The presence of the piperidine ring contributes to its interaction with various biological targets.

1. Anticholinesterase Activity

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown IC50 values indicating effective inhibition, comparable to known AChE inhibitors .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

3. Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. The compound has shown cytotoxic effects in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways .

Table 1: Biological Activity Summary

The biological activities of this compound can be attributed to its structural features:

- Cholinergic Modulation : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission.

- Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

- Apoptotic Induction : The compound's interaction with cellular pathways promotes apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride relevant to its handling in laboratory settings?

- Answer: The compound has a molecular formula of , a molecular weight of 260.15 g/mol, and a melting point of 238–239°C . It is typically stored at room temperature in well-sealed containers to avoid moisture absorption or degradation. While safety data sheets indicate no significant acute hazards, standard precautions (gloves, fume hood) are recommended during handling . Solubility data in common solvents (e.g., water, ethanol, DMSO) should be experimentally verified due to variability in hydrochloride salt solubility.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer: The compound is synthesized via Mannich reactions , where paraformaldehyde and an amine (e.g., phenethylamine hydrochloride) react with a ketone precursor (e.g., 4-chloroacetophenone) under acidic conditions. Yields typically range from 87–98% . Alternative methods involve coupling piperidine derivatives with 4-chlorophenyl ketones using catalysts like triethylamine, followed by hydrochloric acid salt formation . Purification often involves recrystallization from ethanol or chromatography for higher purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Answer: Discrepancies in NMR or IR spectra may arise from polymorphism , residual solvents, or tautomeric equilibria. To address this:

- Perform X-ray crystallography to confirm the solid-state structure and compare with computational models (e.g., DFT-optimized geometries) .

- Use 2D NMR techniques (e.g., HSQC) to resolve overlapping signals in complex mixtures .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion and rule out impurities .

Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?

- Answer:

- Temperature control: Reactions performed at 60–80°C minimize side-product formation while maintaining reactivity .

- Catalyst screening: Use of Lewis acids (e.g., ZnCl) or bases (e.g., KCO) can accelerate the Mannich reaction .

- Design of Experiments (DoE): Systematic variation of molar ratios (amine:ketone:formaldehyde) and reaction time can identify optimal conditions .

- In-line monitoring: Techniques like FTIR or HPLC track intermediate formation and guide endpoint determination .

Q. How does the compound interact with biological targets such as cannabinoid or dopamine receptors?

- Answer: Structural analogs of piperidinyl methanones exhibit affinity for CB1/CB2 cannabinoid receptors and dopamine D2 receptors . To study interactions:

- Conduct radioligand binding assays (e.g., using -spiperone for D2 receptors) to measure IC values .

- Perform molecular docking simulations with receptor crystal structures (e.g., PDB: 6CM4 for CB1) to identify key binding residues .

- Validate functional activity via cAMP inhibition assays or calcium flux measurements in transfected cell lines .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound in complex matrices?

- Answer:

- LC-MS/MS : Provides simultaneous quantification and structural confirmation via fragmentation patterns .

- Dynamic vapor sorption (DVS) : Assesses hygroscopicity, which impacts stability in biological assays .

- Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition events below the melting point .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

Methodological Considerations

- Contradiction Management : Conflicting solubility or stability data (e.g., hygroscopicity vs. shelf-life claims) should be addressed through accelerated stability studies (40°C/75% RH for 6 months) .

- Safety Protocols : While no acute toxicity is reported, prolonged exposure studies are lacking. Use AMES tests and hepatocyte assays to preliminarily assess genotoxicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.